molecular formula C22H23NO4 B3537612 1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B3537612
M. Wt: 365.4 g/mol
InChI Key: WGWADWZNBWURNA-UHFFFAOYSA-N
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Description

1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzo[c]chromen-6-one core structure, which is further substituted with a 1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy] group

Preparation Methods

The synthesis of 1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves a multi-step processCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].

Comparison with Similar Compounds

1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-7-9-23(10-8-14)20(24)13-26-16-11-15(2)21-17-5-3-4-6-18(17)22(25)27-19(21)12-16/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWADWZNBWURNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC3=C(C(=C2)C)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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